10-Acetyl-3,7-dihydroxyphenoxazine
Overview
Description
10-Acetyl-3,7-dihydroxyphenoxazine is a chemical compound studied for various applications in chemistry and biochemistry. It is known for its role in colorimetric assays and as a fluorogenic probe for detecting hydrogen peroxide in biological systems.
Synthesis Analysis
The synthesis of phenoxazine derivatives, including those similar to 10-Acetyl-3,7-dihydroxyphenoxazine, often involves reactions of various phenols and anilines. For instance, cyclization reactions have been used to create phenoxazine structures. One method reported involves the cyclization of 2-phenoxyphenols to form phenoxazine derivatives using dimethyl methylphosphonate (Fuhrer, Sutter, & Weis, 1979).
Molecular Structure Analysis
Studies on phenoxazine derivatives have detailed various molecular structures and crystalline forms. X-ray analysis has been employed to determine the structure of these compounds, revealing intricate molecular arrangements and stacking patterns (Sridhar et al., 1999).
Scientific Research Applications
Cancer Research : Phenoxazines, including 10-Acetyl-3,7-dihydroxyphenoxazine, have been identified as potent and specific inhibitors of Akt signaling in various cancer cell lines. This suggests their potential in developing cancer therapies (Thimmaiah et al., 2005).
Semiconductor Materials : Phenoxazine-based conjugated polymers, which include derivatives like 10-Acetyl-3,7-dihydroxyphenoxazine, show promise as p-type semiconductors. They are particularly useful in solution processable thin film transistors, offering high hole mobility and impressive on/off ratios (Zhu et al., 2005).
Pharmacogenetics : A method utilizing phenoxazine derivatives is effective for collecting pharmacogenetic data in remote locations. This approach is ideal for determining isoniazid acetylator phenotype in various populations (Weber & Brenner, 1974).
Radiation Sensitivity in Imaging : Phenoxazine-type color formers, including thiol ester protective groups, exhibit greater sensitivity to x-rays. The stability of thiyl radicals in these compounds is a key factor in their sensitivity, making them useful in imaging applications (Tachikawa et al., 2005).
Biochemical Interactions : Substituted phenoxazines bind to proteins like bovine serum albumin through hydrophobic interactions. This binding property is closely correlated with their partition coefficient, which is significant in understanding their interactions in biological systems (Channu et al., 1999).
Glucose Detection : A colorimetric assay utilizing 10-Acetyl-3,7-dihydroxyphenoxazine is effective for selective detection of glucose in urine. This approach leverages G-quadruplex-based DNAzymes, making it a valuable tool in clinical diagnostics (Bo et al., 2013).
Oxidative Stress Measurement : 10-Acetyl-3,7-dihydroxyphenoxazine is used in assays for measuring reactive oxygen species (ROS) and hydrogen peroxide in biological systems. These assays are crucial for studying cellular oxidative stress and its implications in various diseases (Zielonka et al., 2011).
Safety And Hazards
Future Directions
10-Acetyl-3,7-dihydroxyphenoxazine is regarded as the best fluorogenic substrate for peroxidase because it is highly specific and stable . It has potential applications in detecting the activity of phagocyte NADPH oxidase and other oxidases .
Relevant Papers The relevant papers retrieved provide further insights into the properties and applications of 10-Acetyl-3,7-dihydroxyphenoxazine .
properties
IUPAC Name |
1-(3,7-dihydroxyphenoxazin-10-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-8(16)15-11-4-2-9(17)6-13(11)19-14-7-10(18)3-5-12(14)15/h2-7,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYCWFICOKSIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)O)OC3=C1C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152327 | |
Record name | Amplex red reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Acetyl-3,7-dihydroxyphenoxazine | |
CAS RN |
119171-73-2 | |
Record name | Amplex Red | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119171732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amplex red reagent | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10152327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ampliflu Red | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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